![molecular formula C31H30 B3109256 2,7-Bis(2-phenylpropan-2-yl)-9H-fluorene CAS No. 170919-47-8](/img/structure/B3109256.png)
2,7-Bis(2-phenylpropan-2-yl)-9H-fluorene
Overview
Description
2,7-Bis(2-phenylpropan-2-yl)-9H-fluorene, also known as BPPF, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. BPPF belongs to the family of fluorenes, which are widely used in organic electronics, optoelectronics, and materials science.
Scientific Research Applications
Optical Materials and Photophysics
Research on compounds structurally related to 2,7-Bis(2-phenylpropan-2-yl)-9H-fluorene, such as cuprous bis-phenanthroline coordination compounds, highlights their potential in developing materials with unique optical properties. These compounds exhibit metal-to-ligand charge transfer (MLCT) excited states, making them candidates for applications in light-emitting devices and sensors due to their long-lived excited states and photophysical characteristics (Scaltrito et al., 2000).
Environmental and Health Impact Studies
The environmental and health impacts of chemical compounds, including those structurally similar to 2,7-Bis(2-phenylpropan-2-yl)-9H-fluorene, are a significant area of research. Studies on bisphenol A (BPA) and its alternatives have provided critical insights into the reproductive toxicity, carcinogenicity, and endocrine-disrupting potential of such chemicals. This research is crucial for assessing the safety of materials used in consumer products and their environmental impact (den Braver-Sewradj et al., 2020).
Liquid Crystal and Polymer Research
Methylene-linked liquid crystal dimers, including those with structural features similar to the compound of interest, have been explored for their transitional properties and potential applications in liquid crystal displays (LCDs). The study of such dimers contributes to the development of materials with novel nematic phases, which are essential for advancing LCD technology (Henderson & Imrie, 2011).
properties
IUPAC Name |
2,7-bis(2-phenylpropan-2-yl)-9H-fluorene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H30/c1-30(2,24-11-7-5-8-12-24)26-15-17-28-22(20-26)19-23-21-27(16-18-29(23)28)31(3,4)25-13-9-6-10-14-25/h5-18,20-21H,19H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWNTZMGXHKFEPS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C2=CC3=C(C=C2)C4=C(C3)C=C(C=C4)C(C)(C)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H30 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,7-Bis(2-phenylpropan-2-yl)-9H-fluorene |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.